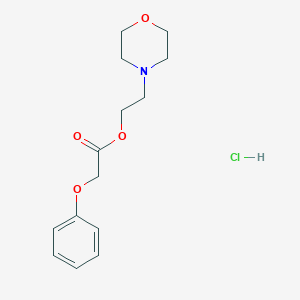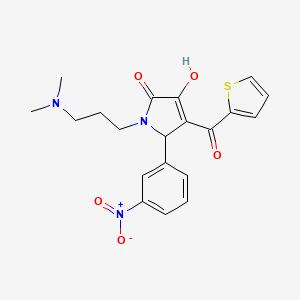
2-Morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride
Overview
Description
2-Morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride is a chemical compound characterized by the presence of a morpholine ring, a versatile heterocycle containing both nitrogen and oxygen atoms, attached through an ethylene bridge to a phenoxyacetate moiety, which is further modified to its hydrochloride salt form to enhance solubility and stability . This compound is widely used in the field of medicine, particularly as an intermediate in drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride typically involves the reaction of morpholine with ethylene oxide to form 2-(2-hydroxyethyl)morpholine. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield 2-Morpholin-4-ylethyl 2-phenoxyacetate. Finally, the product is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate moiety, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
2-Morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Utilized in the development of pharmaceutical drugs, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The phenoxyacetate moiety can interact with hydrophobic pockets in receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)acetic acid hydrochloride
- (S)-2-Morpholin-4-yl-propionic acid hydrochloride
- 2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride
Uniqueness
2-Morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride is unique due to its specific combination of a morpholine ring and phenoxyacetate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in drug synthesis and enzyme inhibition studies, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-morpholin-4-ylethyl 2-phenoxyacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15;/h1-5H,6-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMHZZLGXNMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}PROPYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE](/img/structure/B3962948.png)
![2,4-dichloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B3962966.png)
![N-(3-butoxyphenyl)-2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B3962978.png)

![5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3962993.png)

![methyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3963006.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B3963016.png)

![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-nitrobenzamide](/img/structure/B3963034.png)
![ethyl {3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963041.png)
![BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE](/img/structure/B3963046.png)

